

Introduction: Decoding the Dipeptide Building Block

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Compound of Interest

Compound Name: *Z-DL-Ala-Gly-OH*

Cat. No.: *B7798513*

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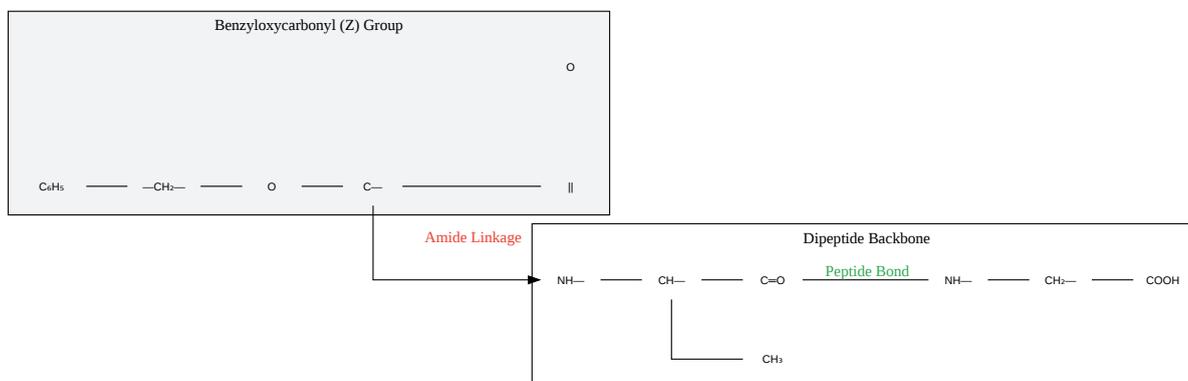
N- α -Benzyloxycarbonyl-DL-alanylglycine, commonly abbreviated as **Z-DL-Ala-Gly-OH**, is a protected dipeptide of significant interest in the fields of medicinal chemistry, biochemistry, and pharmaceutical development. It consists of a racemic mixture of alanine (DL-alanine) linked to glycine via a peptide bond. The N-terminus of the alanine residue is protected by a benzyloxycarbonyl group, denoted by "Z". This protective group is instrumental, conferring specific chemical properties that make the molecule a versatile tool in synthetic peptide chemistry.

This guide provides a comprehensive technical overview of **Z-DL-Ala-Gly-OH**, delving into its chemical structure, physicochemical properties, synthesis, and key applications. The discussion is tailored for researchers and professionals engaged in peptide synthesis and drug discovery, offering insights into the causality behind its utility and experimental handling.

Molecular Structure and Identification

The fundamental identity of **Z-DL-Ala-Gly-OH** is defined by its unique arrangement of atoms and functional groups. The molecule is composed of a glycine residue C-terminally linked to a DL-alanine residue. The DL-alanine signifies a racemic mixture, containing both D-alanine and L-alanine enantiomers. The critical feature is the benzyloxycarbonyl (Z) group attached to the amino group of alanine, which prevents unwanted side reactions during peptide coupling.

The IUPAC name for this compound is 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetic acid.[1][2] Its structure is unambiguously represented by its SMILES notation: CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1.[2]



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Caption: 2D Chemical Structure of **Z-DL-Ala-Gly-OH**.

Physicochemical and Chemical Properties

The properties of **Z-DL-Ala-Gly-OH** are a direct consequence of its structure. The presence of the aromatic Z-group, the peptide backbone, and the terminal carboxylic acid dictate its behavior in various chemical environments.

The benzyloxycarbonyl group is a key N-protecting group in peptide synthesis. Its primary function is to render the N-terminal amine unreactive during the activation of the C-terminal carboxyl group for peptide bond formation. This prevents self-polymerization and ensures sequential, controlled peptide chain elongation. Furthermore, the Z-group enhances the molecule's stability and can improve its solubility in organic solvents, which is advantageous for solution-phase synthesis.[3][4]

A summary of its core physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	2503-31-3	[2][3][5]
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₅	[1][3][6]
Molecular Weight	280.28 g/mol	[1][3][6]
Appearance	White powder or solid	[1][4]
Melting Point	133 - 135 °C	[1][3]
Storage Conditions	0 - 8 °C	[1][3]

Synthesis and Characterization Workflow

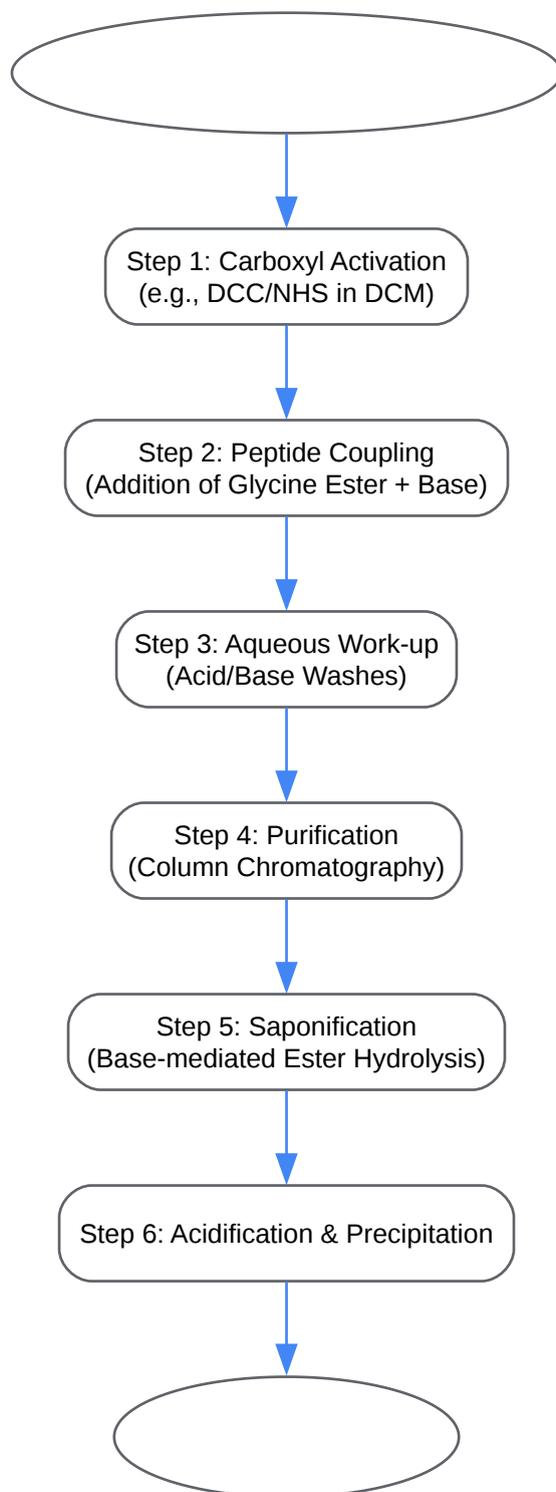
General Synthesis Protocol

The synthesis of **Z-DL-Ala-Gly-OH** is a classic example of peptide coupling. While various methods exist, a common approach involves the coupling of N-protected Z-DL-Alanine with a C-protected Glycine ester (e.g., Gly-OEt), followed by deprotection of the C-terminus.

Experimental Protocol: Conceptual Peptide Coupling

- **Activation of Z-DL-Alanine:** Dissolve Z-DL-Alanine in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran). Cool the solution to 0 °C. Add a coupling agent (e.g., DCC, HBTU) and an activator (e.g., HOBT, NHS) to form an activated ester of Z-DL-Alanine. The choice of coupling reagent is critical to minimize racemization and maximize yield.
- **Coupling Reaction:** In a separate flask, dissolve Glycine methyl or ethyl ester hydrochloride and a tertiary base (e.g., triethylamine, N-methylmorpholine) in the same solvent to neutralize the salt and liberate the free amine. Add this solution dropwise to the activated Z-DL-Alanine solution at 0 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product, Z-DL-Ala-Gly-OEt.

- **Work-up and Purification:** Upon completion, filter the reaction mixture to remove by-products (e.g., DCU if DCC is used). Wash the filtrate sequentially with dilute acid (e.g., 1N HCl), water, dilute base (e.g., 5% NaHCO₃), and brine to remove unreacted starting materials and impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
- **Saponification (C-terminal Deprotection):** Dissolve the purified Z-DL-Ala-Gly-OEt in a mixture of a suitable solvent (e.g., methanol, THF) and 1N NaOH. Stir at room temperature and monitor the hydrolysis of the ester by TLC.
- **Final Isolation:** Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to a pH of ~2-3 with cold 1N HCl to precipitate the final product, **Z-DL-Ala-Gly-OH**. Collect the solid by filtration, wash with cold water, and dry under vacuum.



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Caption: Conceptual workflow for the synthesis of **Z-DL-Ala-Gly-OH**.

Analytical Characterization

The identity and purity of the synthesized **Z-DL-Ala-Gly-OH** must be rigorously confirmed. A multi-technique approach is standard practice.

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A reversed-phase column with a water/acetonitrile gradient containing trifluoroacetic acid is a typical system.
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would show a prominent ion corresponding to $[M+H]^+$ at m/z 281.29 and/or $[M-H]^-$ at m/z 279.27.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation.
 - 1H NMR: Will show characteristic peaks for the aromatic protons of the Z-group, the benzylic CH_2 protons, the α -protons of alanine and glycine, the methyl protons of alanine, and the amide protons.
 - ^{13}C NMR: Will show distinct signals for the carbonyl carbons (amide, carbamate, carboxylic acid), aromatic carbons, and aliphatic carbons.
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, showing characteristic stretching frequencies for O-H (carboxylic acid), N-H (amide), C=O (carbamate, amide, carboxylic acid), and aromatic C-H bonds.

Applications in Research and Drug Development

Z-DL-Ala-Gly-OH is primarily utilized as a fundamental building block in peptide synthesis. Its applications are diverse and critical to advancing biochemical and pharmaceutical research.

- Peptide Synthesis: It serves as a ready-to-use dipeptide unit for the synthesis of more complex peptide chains, which are essential in drug development.^{[2][3]} Incorporating a dipeptide unit can sometimes improve coupling efficiency and reduce side reactions compared to stepwise single amino acid additions.
- Biochemical Research: The compound is used in studies related to protein interactions and enzyme kinetics.^{[2][3]} For instance, it can be used as a substrate or inhibitor in assays for

proteases and other enzymes that recognize specific peptide sequences.

- **Pharmaceutical Formulations:** Due to the stability conferred by the Z-group, this dipeptide can be incorporated into drug formulations to potentially enhance the stability and bioavailability of therapeutic agents.[2][3]
- **Stereochemical Studies:** As a DL-racemic mixture, it can be used in the development of analytical methods for chiral separation or as a starting material for the enzymatic resolution of D and L peptide forms. The distinct biological activities of D- and L-peptides make this a crucial area of study; D-amino acid-containing peptides are often more resistant to proteolytic degradation, a desirable trait for therapeutic peptides.

Conclusion

Z-DL-Ala-Gly-OH is more than a simple chemical reagent; it is a foundational tool for innovation in peptide science. Its well-defined structure, characterized by the crucial benzyloxycarbonyl protecting group, provides stability and reactivity control essential for the synthesis of complex biomolecules. Understanding its chemical properties, synthesis pathways, and analytical characterization is paramount for researchers and drug development professionals. The insights provided in this guide serve as a technical foundation for leveraging this versatile dipeptide in the pursuit of novel therapeutics and a deeper understanding of biological processes at the molecular level.

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